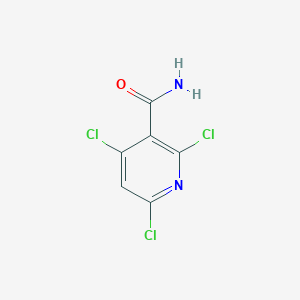

2,4,6-Trichloronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Trichloronicotinamide is a chemical compound with the molecular formula C₆H₃Cl₃N₂O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinamide typically involves the chlorination of nicotinamide. One common method includes the reaction of nicotinamide with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This involves using high-purity reagents and controlling the reaction temperature and time precisely. The product is then isolated and purified using techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trichloronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

Substitution Products: Amino or thiol derivatives of nicotinamide.

Reduction Products: Partially or fully dechlorinated nicotinamide derivatives.

Oxidation Products: Nicotinic acid or other oxidized forms of nicotinamide.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trichloronicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability

Wirkmechanismus

The mechanism of action of 2,4,6-Trichloronicotinamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to changes in cellular processes such as DNA replication, transcription, and repair. The compound’s chlorine atoms play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trichloronicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide group.

2,4,6-Trichloropyridine: Lacks the amide group, making it less polar and more volatile.

2,4,6-Trichloronicotinaldehyde: Contains an aldehyde group, which makes it more reactive towards nucleophiles.

Uniqueness: 2,4,6-Trichloronicotinamide is unique due to its amide group, which imparts specific chemical properties such as increased solubility in polar solvents and the ability to form hydrogen bonds. These properties make it particularly useful in applications where interaction with biological molecules is required .

Biologische Aktivität

2,4,6-Trichloronicotinamide (TCNA) is a chlorinated derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and possible anticancer properties. This article aims to provide a comprehensive overview of the biological activity of TCNA, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its three chlorine atoms attached to the aromatic ring of nicotinamide. Its chemical formula is C6H3Cl3N2O. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

TCNA has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. A study highlighted that TCNA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies have shown that TCNA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for TCNA in managing inflammatory diseases. The effective concentration for these effects was found to be around 100 µM.

Anticancer Potential

TCNA's potential as an anticancer agent has been explored in several studies. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Colon Cancer Cell Lines

A specific study investigated the effects of TCNA on HCT-116 colon cancer cells. The results indicated that treatment with TCNA (125–1000 μM) led to a significant decrease in cell viability after 72 hours, with an IC50 value determined to be approximately 500 μM. The compound was found to upregulate p21^Cip1 and p27^Kip1, which are critical regulators of the cell cycle.

The biological activity of TCNA can be attributed to its ability to interact with various cellular targets:

- Cyclin-Dependent Kinases (CDKs) : TCNA inhibits CDK activity, which is crucial for cell cycle regulation. In vitro assays demonstrated that TCNA could inhibit CDK1, CDK2, and CDK4 activity in a dose-dependent manner.

- Caspase Activation : In cancer cells, TCNA promotes apoptosis through caspase activation, leading to programmed cell death.

Data Summary

| Biological Activity | Effective Concentration | Mechanism |

|---|---|---|

| Antimicrobial | 50 - 200 µg/mL | Disruption of cell wall synthesis |

| Anti-inflammatory | 100 µM | Inhibition of cytokine production |

| Anticancer (HCT-116 cells) | 125 - 1000 μM | Induction of apoptosis via CDK inhibition |

Eigenschaften

IUPAC Name |

2,4,6-trichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLNRTPWCZJLOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.